molecular formula C20H21ClO6 B13825141 Rubinin

Rubinin

Cat. No.: B13825141
M. Wt: 392.8 g/mol
InChI Key: PFCNGVAJKSGUNN-UHFFFAOYSA-N
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Description

Rubinin is a naturally occurring compound identified in plant species such as Robinia pseudoacacia L. (black locust). It is categorized as a glycoside or sugar-derived metabolite, containing structural components like arabinose, galactose, gluconic acid, and 4-methoxygluconic acid . This compound is commercially available as a reference standard (purity ≥ 98%) and is utilized in phytochemical analyses, particularly in ultra-performance liquid chromatography-quadrupole-time-of-flight tandem mass spectrometry (UPLC-Q-TOF-MS/MS) for qualitative and quantitative studies . Its presence in plant extracts has also been linked to functional applications, such as sustainable corrosion inhibition in cultural heritage alloys .

Properties

Molecular Formula

C20H21ClO6

Molecular Weight

392.8 g/mol

IUPAC Name

10-chloro-9-hydroxy-1-(2-hydroxybutan-2-yl)-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one

InChI

InChI=1S/C20H21ClO6/c1-6-20(4,24)11-8-13(25-5)10(3)16-17(11)26-18-14(19(23)27-16)9(2)7-12(22)15(18)21/h7-8,22,24H,6H2,1-5H3

InChI Key

PFCNGVAJKSGUNN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=CC(=C(C2=C1OC3=C(C(=CC(=C3Cl)O)C)C(=O)O2)C)OC)O

Origin of Product

United States

Preparation Methods

The preparation of Rubinin involves several synthetic routes and reaction conditions. One common method includes the use of specific catalysts and reagents to facilitate the reaction. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Rubinin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of Rubinin involves its interaction with specific molecular targets and pathways. This compound influences the expression of HSP90AA1, which plays a crucial role in the survival of liver cancer cells. This interaction is mediated through molecular docking and molecular dynamics simulations, which reveal the stability of the drug-protein complexes .

Comparison with Similar Compounds

Research Implications and Limitations

  • Structural Ambiguities : The exact position of methoxylation in this compound’s gluconic acid moiety remains unconfirmed, necessitating nuclear magnetic resonance (NMR) studies .
  • Comparative Gaps: Limited data exist on this compound’s bioactivity (e.g., antioxidant or antimicrobial effects) relative to its structural analogs.
  • Analytical Challenges : Differentiation of this compound from other glycosides in UPLC-Q-TOF-MS/MS requires high-resolution spectral libraries to avoid misidentification .

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